

Propioxatin A CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propioxatin A*

Cat. No.: *B15587233*

[Get Quote](#)

In-Depth Technical Guide to Propioxatin A

For Researchers, Scientists, and Drug Development Professionals

Propioxatin A: A Potent and Specific Enkephalinase B Inhibitor

This technical guide provides a comprehensive overview of **Propioxatin A**, a naturally derived inhibitor of enkephalinase B. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Data Presentation

Parameter	Value	Source
CAS Number	Not readily available in public databases	-
Molecular Formula	C ₁₇ H ₂₉ N ₃ O ₆	[1]
Molecular Weight	387.43 g/mol	Calculated
Producing Organism	Kitasatospacia setae (strain SANK 60684)	[2]
Biological Activity	Potent and specific inhibitor of enkephalinase B	[2] [3]
Inhibitory Constant (Ki)	1.3 x 10 ⁻⁸ M for enkephalinase B	[2]

Experimental Protocols

Fermentation and Isolation of Propioxatin A

Propioxatin A is produced by the actinomycete strain *Kitasatospacia setae* SANK 60684.[\[2\]](#)

While the full detailed protocol for fermentation and isolation requires access to the primary literature, the key steps outlined in the research are as follows:

- Fermentation: Cultivation of *Kitasatospacia setae* SANK 60684 in a suitable nutrient medium to encourage the production of secondary metabolites, including **Propioxatin A**.
- Isolation: The culture broth is harvested, and **Propioxatin A** is isolated from the fermentation products. This process likely involves techniques such as solvent extraction and chromatography to separate and purify the compound. High-pressure liquid chromatography (HPLC) is a mentioned technique for this purpose.[\[2\]](#)

Total Synthesis of Propioxatin A

A total synthesis for **Propioxatin A** has been successfully developed. The key steps in the synthetic route include:

- Regio-selective synthesis: The process begins with the regio-selective synthesis of O-benzyl-alpha-propylsuccinic acid monohydroxamic acid. This is achieved via the acid chloride of alpha-propylsuccinic acid.[3]
- Stereochemical Analysis: The stereoisomer of the N-acyl moiety of the natural **Propioxatin A** was determined to be 'S' through X-ray crystallography of the di-O-benzyl ester form.[3]

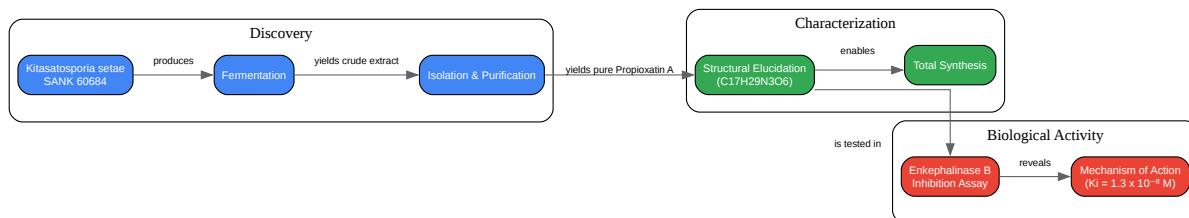
Enkephalinase B Inhibition Assay

The inhibitory activity of **Propioxatin A** against enkephalinase B was determined using an enzymatic assay. The key components of this experimental protocol are:

- Enzyme Source: Enkephalinase B is prepared from rat brain tissue.[2]
- Substrate: The natural substrate for enkephalinase B, enkephalin, is used in the assay.[2][4]
- Inhibitor: **Propioxatin A** is introduced at varying concentrations to determine its effect on enzyme activity.
- Measurement of Inhibition: The rate of enkephalin hydrolysis by enkephalinase B in the presence and absence of **Propioxatin A** is measured. The inhibitory constant (Ki) is then calculated from these measurements, with a reported value of 1.3×10^{-8} M for **Propioxatin A**.[2]
- Specificity Analysis: To determine the specificity of inhibition, **Propioxatin A** was tested against other proteases. It was found to not inhibit other proteases examined, with the exception of slight inhibition of aminopeptidases.[2]

Mechanism of Action and Signaling Pathway

Propioxatin A functions as a highly potent and specific inhibitor of enkephalinase B, an enzyme responsible for the hydrolysis of enkephalins at the Gly-Gly bond.[4]


The mechanism of inhibition is attributed to the specific structural features of **Propioxatin A**. Structure-activity relationship studies have revealed that:

- The hydroxamic acid group is crucial for its inhibitory activity. It is believed to coordinate with a metal ion present in the active site of the enkephalinase B enzyme.[4]

- The P2' proline residue, the P3' valine side chain, and its free carboxylic acid are responsible for the potent and specific inhibitory effects of **Propioxatin A** on enkephalinase B.[4]

Currently, there is no available information to suggest that **Propioxatin A** is involved in broader cellular signaling pathways beyond its direct inhibition of enkephalinase B. Its high specificity suggests a targeted mechanism of action.

Logical Workflow of Propioxatin A Discovery and Characterization

[Click to download full resolution via product page](#)

Caption: Workflow of **Propioxatin A** discovery and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of propioxatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Propioxatin A CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587233#propioxatin-a-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com